Trimethylborane
説明
Historical Context and Early Investigations
The first description of trimethylborane dates back to 1862 by chemist Edward Frankland, who also noted its adduct formation with ammonia (B1221849). wikipedia.orgwikiwand.comacs.org Frankland's work with organozinc compounds, such as dimethylzinc (B1204448), led to the synthesis of this novel organoboron substance. acs.org However, due to the compound's challenging characteristics, further significant research was not undertaken for several decades.
It wasn't until 1921 that Alfred Stock and Friedrich Zeidler revisited the compound. wikipedia.orgwikiwand.com They developed a synthesis method involving the reaction of gaseous boron trichloride (B1173362) with dimethylzinc, which allowed for a more detailed characterization of its physical properties. wikipedia.org The pioneering work of Alfred Stock was particularly crucial, as he invented the glass vacuum line, a necessary apparatus for handling volatile and reactive compounds like boranes.
Further advancements in the field of methylboranes were made in the 1930s by H. I. Schlesinger and A. O. Walker. The broader field of borane (B79455) chemistry gained significant interest during World War II, with research led by figures like Schlesinger exploring the properties of boron hydrides for various applications.
Significance in Organoboron Chemistry and Industrial Applications
This compound is a quintessential example of a tertiary borane and a strong Lewis acid, a chemical species capable of accepting an electron pair. wikipedia.orgdbpedia.org This property dominates its chemical behavior, most notably its tendency to form stable adducts with Lewis bases like ammonia and trimethylphosphine (B1194731). wikipedia.org The study of these interactions, including the quantification of its Lewis acidity using frameworks like the ECW model, has been fundamental to understanding intermolecular forces and steric effects. wikipedia.org
Its reactivity is a cornerstone of its significance. This compound reacts with diborane (B8814927) in disproportionation reactions to produce a range of methyldiboranes, such as methyldiborane and dimethyldiborane. wikipedia.org It also serves as a methylating agent in reactions with other metal compounds, for instance, reacting with lithium aluminum hydride. These reactions underscore its role as a key building block in the synthesis of more complex organoboron compounds.
Industrially, this compound has found specialized but important applications. One of its notable uses is as a neutron counter, an application that demands the compound in a highly purified form. wikipedia.orgnist.gov It is also a critical precursor in chemical vapor deposition (CVD), a process used to create thin films and coatings. wikipedia.org In CVD, this compound is used to deposit boron- and carbon-containing layers, such as boron carbide. lookchem.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | B(CH₃)₃ |
| Molar Mass | 55.92 g/mol |
| Appearance | Colorless gas |
| Melting Point | -161.5 °C |
| Boiling Point | -20.2 °C |
| Molecular Shape | Trigonal planar |
Data sourced from multiple references. wikipedia.org
Scope of Current Academic Research
Contemporary research on this compound is heavily focused on its applications in materials science and semiconductor technology.
Chemical Vapor Deposition (CVD): It continues to be investigated as a single-source precursor for the deposition of boron-carbon (B-C) thin films. Studies explore how different conditions, such as temperature and the presence of ambient gases like dihydrogen or argon, affect the composition and properties of the deposited films. diva-portal.org Research has demonstrated the deposition of amorphous boron-rich films and crystalline phases like B₄C and B₂₅C at high temperatures. diva-portal.org Quantum chemical calculations are often employed to model the gas-phase decomposition mechanisms of this compound during the CVD process. diva-portal.org
Semiconductor Doping: this compound serves as a boron (p-type) dopant source for semiconductors. For example, it has been used in the deposition of borophosphosilicate glass (BPSG) and in the creation of p-layers in amorphous silicon diodes for devices like neutron detectors.
Advanced Materials Synthesis: The compound is a precursor in the synthesis of various advanced boron-containing materials. This includes its use in plasma CVD to produce boron phosphide (B1233454) layers and epitaxial rhombohedral boron nitride. aip.orgaip.org Researchers are also exploring its co-reaction with other precursors, like triethylboron, to fine-tune the B/C ratio and deposition kinetics of BₓC coatings. aip.org
Lewis Acidity Studies: The fundamental Lewis acidic nature of this compound continues to make it a subject of computational and experimental studies to construct and understand gas-phase basicity scales and steric effects in organocatalysis. researchgate.net
Structure
2D Structure
特性
IUPAC Name |
trimethylborane | |
|---|---|---|
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InChI |
InChI=1S/C3H9B/c1-4(2)3/h1-3H3 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRGABKACDFXMG-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C)(C)C | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID90208038 | |
| Record name | Trimethylborane | |
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Molecular Weight |
55.92 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless gas with a repulsive odor; [Matheson Tri-Gas MSDS] | |
| Record name | Trimethylborane | |
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CAS No. |
593-90-8 | |
| Record name | Trimethylboron | |
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| Record name | Trimethylborane | |
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| Record name | Trimethylborane | |
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| Record name | Trimethylborane | |
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Synthesis Methodologies and Advanced Preparations
Organometallic Precursor Routes
The synthesis of trimethylborane frequently employs organometallic reagents, which facilitate the transfer of methyl groups to a boron center. Key methods involve the use of organoaluminum and Grignard reagents.
Utilizing Organoaluminum Compounds
Organoaluminum compounds are effective reagents for the synthesis of this compound. A notable method involves the reaction of trimethylaluminum (B3029685) (Al₂(CH₃)₆) with boron tribromide, which can produce this compound with a yield as high as 98%. Another approach utilizes the reaction between tributyl borate (B1201080) and trimethylaluminium chloride.
A particularly convenient laboratory-scale preparation involves the reaction of methylaluminum sesquichloride ((CH₃)₃Al₂Cl₃) with tributyl borate, providing high yields of this compound. Similarly, reacting trimethyl borate with triethylaluminium is a documented method for producing triethylborane (B153662), illustrating a general principle applicable to trialkylboranes.
Research by Iyoda and Shiihara demonstrated that methylaluminum sesquichloride can react directly with boric anhydride (B1165640) or its salts at elevated temperatures (150-170°C) to generate this compound. This reaction is nearly quantitative with boric anhydride but gives lower yields with borates. The use of an ether solvent was found to inhibit the reaction, as the ether stabilizes the organometallic compound, reducing its reactivity towards the boron-oxygen bond.
Table 1: Synthesis of this compound using Organoaluminum Compounds
| Boron Precursor | Organoaluminum Reagent | Yield | Reference |
| Boron Tribromide | Trimethylaluminum | 98% | |
| Tributyl Borate | Trimethylaluminium Chloride | - | |
| Tributyl Borate | Methylaluminum Sesquichloride | High | |
| Boric Anhydride | Methylaluminum Sesquichloride | Almost Quantitative | |
| Sodium Borate | Methylaluminum Sesquichloride | Lower |
Grignard Reagent Approaches and Purity Considerations
The reaction of a methyl Grignard reagent, such as methyl magnesium iodide or bromide, with a boron halide like boron trifluoride (BF₃) or boron trichloride (B1173362) (BCl₃) is a common method for synthesizing this compound. cdnsciencepub.com However, a significant drawback of this approach is the contamination of the final product with the solvent, typically diethyl ether, which is difficult to separate from this compound.
The purity of the Grignard reagent is also a critical factor. For instance, the presence of aluminum in the magnesium used to prepare the Grignard reagent can lead to the formation of aluminum trimethyl as an impurity. nih.gov This highlights the need for careful selection of starting materials and rigorous purification of the product.
Boron Halide and Borate Precursor Pathways
Boron halides and borates serve as fundamental starting materials for various this compound syntheses. The choice of precursor can significantly influence the reaction conditions and the purity of the resulting product.
The reaction between boron trichloride gas and dimethylzinc (B1204448) was one of the earliest methods developed by Stock and Zeidler. While historically significant, the difficulty in preparing the zinc compound makes this method less common. Another patented method involves passing the vapors of a boron halide and an alkyl halide over heated aluminum or zinc.
More contemporary methods often involve the reaction of boron trifluoride etherate with a Grignard reagent. Additionally, potassium tetrafluoroborate (B81430) can be reacted with trimethylaluminium to produce this compound. The reaction of boron trichloride with tetraethyllead (B6334599) has also been reported to produce triethylborane, suggesting a similar pathway for this compound.
Esters of boric acid, such as trimethyl borate and tributyl borate, are also valuable precursors. atamankimya.com Trimethyl borate can be synthesized by reacting boric acid with methanol. atamankimya.com It then serves as a reactant with organometallic compounds, like triethylaluminium or methylaluminum sesquichloride, to yield the corresponding trialkylborane.
High-Purity Synthesis Techniques
For applications requiring exceptionally pure this compound, such as in neutron counters, specialized synthesis and purification strategies have been developed. nih.gov
Ammonia (B1221849) Adduct Route and Decomposition Strategies
A well-established method for obtaining high-purity this compound involves the formation and subsequent decomposition of its ammonia adduct, NH₃:B(CH₃)₃. nih.gov This adduct is a stable, white crystalline solid that can be rigorously purified. The initial this compound used to form the adduct is often prepared via the Grignard route. nih.gov
Once the ammonia adduct is purified, pure this compound is liberated by treating the adduct with high-purity hydrogen chloride gas. nih.gov This reaction is typically carried out in a stainless steel system to prevent contamination.
Purification Techniques for Research Applications
The purification of the this compound-ammonia adduct is a critical step for achieving high final purity. Fractional distillation of the adduct at low temperatures can effectively remove impurities such as methane (B114726), methanol, and aluminum trimethyl. Mass spectrometry is employed to monitor the removal of these impurities during the fractionation process.
After the liberation of this compound from the purified adduct, the gas is further purified by distillation. This distillation is conducted at low temperatures, with the final product collected in a trap cooled by liquid nitrogen. The purity of the resulting this compound, often exceeding 99.9 mole percent, is confirmed by cryoscopic methods and mass spectrometry.
Electronic Structure, Bonding, and Molecular Architecture
Lewis Acidity and Adduct Formation Principles
Trimethylborane, with the chemical formula B(CH₃)₃, is a potent Lewis acid. wikipedia.org A Lewis acid is defined as a chemical species that possesses an empty orbital capable of accepting an electron pair from a Lewis base, thereby forming a Lewis adduct. In this compound, the boron atom is electron-deficient, making it a strong electron pair acceptor. wikipedia.org This characteristic drives its reactivity and its propensity to form stable complexes, known as adducts, with a variety of Lewis bases. wikipedia.org The formation of these adducts involves the donation of a lone pair of electrons from the Lewis base to the empty p-orbital of the boron atom in this compound, creating a dative bond.
This compound readily forms adducts with Lewis bases containing nitrogen, oxygen, and phosphorus atoms, which possess lone pairs of electrons available for donation. wikipedia.orgsci-hub.red A classic example is the reaction with ammonia (B1221849) (NH₃) to form the adduct (NH₃):B(CH₃)₃. wikipedia.org This ability to form stable complexes extends to a wide range of amine bases.
Similarly, this compound interacts with oxygen-containing Lewis bases. For instance, it reacts with ethers, which act as oxygen-donor ligands. sci-hub.red The interaction with water is also a notable reaction. wikipedia.org
The formation of adducts with phosphorus bases is also well-documented. This compound reacts with trimethylphosphine (B1194731) to create a solid Lewis salt. wikipedia.org The heat of formation for this particular adduct is approximately -41 kcal per mole, indicating a strong and stable interaction. wikipedia.org However, it is noteworthy that this compound does not form adducts with trimethylarsine (B50810) or trimethylstibine. wikipedia.org
The stability of adducts formed between this compound and Lewis bases is governed by a combination of steric and electronic factors. sci-hub.red Electronically, the strength of the Lewis base, or its ability to donate its electron pair, plays a crucial role. sci-hub.red However, steric hindrance, which refers to the spatial arrangement of atoms, can significantly influence the stability of the resulting adduct. wikipedia.org
A prime example of steric effects is observed in the adduct formed between this compound and trimethylamine (B31210). wikipedia.org The methyl groups on both the boron and nitrogen atoms lead to steric repulsion, which can weaken the bond in the adduct. wikipedia.org This steric congestion can be quantitatively assessed using models like the ECW model. wikipedia.org In contrast, adducts with less bulky bases may exhibit greater stability due to reduced steric strain. For instance, the difference in enthalpy between the trimethylamine and dimethylamine (B145610) adducts with this compound is more significant than that observed with the larger trimethylalane, highlighting the impact of steric interactions in the borane (B79455) system. sci-hub.red
Adducts with Nitrogen, Oxygen, and Phosphorus Lewis Bases
Theoretical and Computational Investigations of Electronic Structure
The electronic structure of this compound has been extensively studied using theoretical and computational methods, providing deep insights into its bonding and reactivity. These investigations complement experimental findings and help in understanding the intricate details of its molecular architecture.
Quantum chemical calculations, such as Density Functional Theory (DFT) and Quadratic Configuration Interaction with Single and Double excitations (QCISD), have been employed to determine the geometric and energetic properties of this compound. DFT calculations, specifically using the B3LYP functional with a 6-31G* basis set, have estimated the C–B bond length in this compound to be 1.580 Å. High-level ab initio computations are also crucial for interpreting experimental data, such as photoelectron spectra, and can accurately predict vibrational progressions. For instance, upon ionization, the computed boron-boron bond length in a related dimer was shown to increase from 1.514 Å to 1.606 Å, reflecting a reduction in bond order. The adiabatic ionization energy of this compound has been experimentally determined to be 9.93 ± 0.1 eV.
| Method | Parameter | Value (Å) | Reference |
|---|---|---|---|
| B3LYP/6-31G* | C–B Bond Length | 1.580 | |
| Electron Diffraction | C–B Bond Length | 1.556 |
The ECW (Electrostatic-Covalent) model is a powerful quantitative tool used to analyze and predict the strength of Lewis acid-base interactions. wikipedia.org This model characterizes each acid and base by two parameters: E, representing the electrostatic contribution, and C, representing the covalent contribution to the enthalpy of adduct formation (ΔH).
For this compound, the ECW model yields an E_A value of 2.90 and a C_A value of 3.60. wikipedia.org These parameters can be used to calculate the enthalpy of formation for adducts with various Lewis bases, provided their E_B and C_B parameters are known. The model is particularly useful for quantifying steric effects. For example, when the calculated enthalpy of adduct formation for this compound with trimethylamine is less negative than the observed value, the discrepancy is attributed to steric repulsion between the methyl groups on the boron and nitrogen atoms. wikipedia.org
| Parameter | Value | Reference |
|---|---|---|
| E_A | 2.90 | wikipedia.org |
| C_A | 3.60 | wikipedia.org |
While computational methods provide valuable insights, discrepancies between theoretical predictions and experimental data can arise. In the case of this compound and its derivatives, one area of inconsistency is in the prediction of bond lengths. Density Functional Theory (DFT) calculations have been noted to sometimes underestimate B–C bond lengths by 0.02–0.05 Å when compared to data from crystallographic studies.
These discrepancies can often be resolved or mitigated by refining the computational models. For instance, incorporating solvent effects through methods like the Polarizable Continuum Model (PCM) and accounting for dispersion corrections can improve the accuracy of bond length predictions. Similarly, experimental values for coupling constants, such as ¹J(¹³C,¹¹B), may differ from theoretical calculations by approximately 5–10%, a deviation that can be attributed to dynamic effects not fully captured by the computational models.
ECW Model Applications in Lewis Acidity Analysis
Molecular Conformation and Dynamics
The study of molecular conformation and dynamics provides insight into the behavior of molecules in different states of matter. For this compound, this includes its arrangement in the solid state and the internal rotations of its methyl groups.
The crystal structure of this compound (BMe₃) reveals a unique arrangement among the Group 13 trimethyl derivatives. acs.org In the solid state, BMe₃ molecules are organized into layers with very weak intermolecular interactions. acs.org This layered structure is a distinct polymorph compared to its heavier counterparts like trimethylgallium (B75665) (GaMe₃) and trimethylindium (B1585567) (InMe₃). acs.org
While GaMe₃ can form a ladder-like pseudo-polymer through gallium-to-methyl intermolecular interactions, and InMe₃ and trimethylthallium (TlMe₃) can form pseudo-tetramers, BMe₃ exhibits a less interactive solid-state structure. acs.org The phenomenon of polymorphism, where a compound can exist in more than one crystal form, is influenced by a delicate balance of thermodynamics, kinetics, and intermolecular forces. thelifesciencesmagazine.com The formation of different polymorphs is dictated by factors such as molecular symmetry, packing efficiency, and the nature of intermolecular interactions. thelifesciencesmagazine.comstfc.ac.uk
Plane wave Density Functional Theory (DFT) calculations have been employed to explore the energetic differences between the polymorphs of Group 13 trimethyl compounds. acs.org These calculations indicate that the layered structure, as seen in BMe₃, is energetically favored for this compound itself. The energy differences between the BMe₃-like layered structure and the InMe₃-like pseudo-tetrameric structure have been calculated for BMe₃, GaMe₃, and InMe₃, as shown in the table below. acs.org
Calculated Energy Differences Between Polymorphs
| Compound | Energy Difference (kJ mol⁻¹) |
|---|---|
| BMe₃ | -1.7 |
| GaMe₃ | +3.6 |
| InMe₃ | +10.4 |
Data sourced from Organometallics. acs.org
A negative value indicates that the layered structure is more stable for BMe₃, while the positive values for GaMe₃ and InMe₃ suggest a preference for the pseudo-tetrameric form. acs.org
The internal dynamics of this compound, specifically the rotation of its three methyl groups, can be analyzed using non-rigid group theory (NRG). researchgate.nettandfonline.com This theoretical framework is well-suited for molecules that exhibit large-amplitude internal motions, making them "non-rigid". researchgate.net The symmetry of such molecules is higher than that predicted by their rigid point group due to these internal rotations. researchgate.net
For this compound, which is planar, the restricted non-rigid group (r-NRG) is of order 324 and is isomorphic to the G₃₂₄ group. tandfonline.com The full non-rigid group (f-NRG) for this compound with C₃ᵥ and C₃ₕ point groups is a group of order 162 with 13 conjugacy classes. researchgate.net For the Cₛ point group, the f-NRG is of order 54 with 15 conjugacy classes. researchgate.net The character tables for these groups have been computed to understand their symmetry properties. researchgate.net The study of non-rigid molecules like this compound is a significant area of chemical physics, with applications in understanding the spectroscopy of small organic molecules.
The use of computational methods, such as the "Groups, Algorithms and Programming" (GAP) system, has facilitated the calculation of character tables and the analysis of the algebraic structures of the full non-rigid groups of molecules like this compound. researchgate.net
Polymorphism and Intermolecular Interactions in the Solid State
Comparative Electronic Structure Studies of Organometallic Methyl Compounds
This compound is a key example of an organometallic compound, which is defined by the presence of at least one metal-carbon bond. In the case of this compound, B(CH₃)₃, there are three boron-carbon (B-C) bonds. Organometallic compounds can be classified based on the nature of the metal-carbon bond as ionic, covalent, or electron-deficient. this compound, along with the methyl derivatives of lithium, beryllium, and aluminum, is considered an electron-deficient organometallic compound. This classification arises because these elements have fewer valence electrons than are needed to form traditional two-electron, two-center bonds with all surrounding atoms.
The electronic structure of this compound has been compared to other organometallic methyl compounds, such as methyllithium (B1224462) and dimethylzinc (B1204448), through theoretical studies. These comparisons help to elucidate the nature of the bonding in these molecules. The bonding in electron-deficient compounds often involves bridged or polymeric structures. For instance, the methyl derivatives of lithium, beryllium, and aluminum exhibit three-dimensional polymeric, linear chain, and dimeric structures, respectively.
The stability of the metal-carbon bond in organometallic compounds is a critical aspect of their chemistry. The M-C bond energies tend to decrease down a group in the periodic table, which is attributed to less effective orbital overlap between the valence orbitals of larger, more diffuse elements and the carbon atom.
Reactivity and Reaction Mechanisms
Reactions with Boron Hydrides and Alkylboranes
Trimethylborane engages in redistribution reactions with diborane (B8814927), leading to the formation of various methyldiboranes. wikipedia.org This process involves the exchange of methyl groups and hydrogen atoms, resulting in a mixture of products. The reaction between this compound and diborane produces monomethyldiborane, 1,1-dimethyldiborane (B95709), 1,1,2-trimethyldiborane, and 1,1,2,2-tetramethyldiborane. wikipedia.org
The reaction is complex and establishes an equilibrium between the different methylated diborane species. For instance, monomethyldiborane exists in equilibrium with diborane and dimethyldiborane. wikipedia.org Over time, trimethyldiborane can disproportionate at room temperature, initially forming tetramethyldiborane and 1,2-dimethyldiborane, and subsequently 1,1-dimethyldiborane. The kinetic stability of these methyldiboranes follows the order: 1,2-dimethyldiborane > 1,1-dimethyldiborane > trimethyldiborane > monomethyldiborane > tetramethyldiborane. cdnsciencepub.com
Alternative methods for producing methyldiboranes involve the reaction of this compound with a metal borohydride (B1222165) in the presence of agents like hydrogen chloride or boron trichloride (B1173362). The choice of metal borohydride influences the reaction byproducts; for example, sodium borohydride produces methane (B114726), whereas lithium borohydride does not.
Table 1: Products of this compound and Diborane Reaction
| Reactants | Products |
|---|---|
| This compound (B(CH₃)₃) + Diborane (B₂H₆) | Monomethyldiborane (CH₃B₂H₅) |
| 1,1-Dimethyldiborane ((CH₃)₂B₂H₄) | |
| 1,2-Dimethyldiborane ((CH₃)₂B₂H₄) | |
| Trimethyldiborane ((CH₃)₃B₂H₃) |
The formation of boron-boron bonds in the context of alkylborane chemistry involves complex mechanistic pathways. While direct reaction of this compound with itself to form B-B bonds is not a primary pathway, its interaction with other boron species facilitates such formations. The redistribution reactions with diborane, as detailed above, are a key example where B-B bridged structures are formed and rearranged. cdnsciencepub.com
Mechanistic studies suggest that these exchange reactions may proceed through intermediates where boron atoms are transiently bridged, allowing for the transfer of alkyl groups and hydrogen atoms. The process is thought to be analogous to other borane (B79455) exchange reactions, such as those involving deuterium (B1214612), suggesting borane-borane interactions are central to the transfer of methyl groups. cdnsciencepub.com In the context of catalyzed reactions, such as those involving titanium complexes, C-B bond formation can occur via σ-bond metathesis between a borane and a metal-carbon bond. acs.org
Formation of Methyldiboranes and Disproportionation Equilibria
Oxidation Reactions and Mechanisms
This compound is highly reactive towards oxygen. In the gas phase, it can ignite spontaneously if concentrations are sufficiently high, burning with a characteristic green flame. Slower, controlled oxidation in either the gas phase or in solution yields different products.
In gas-phase oxidation at elevated temperatures (e.g., 125°C), a cyclic intermediate, (CH₃)₂B₂O₃, has been identified through mass spectrometry. Quantum-chemical calculations on the gas-phase decomposition of this compound, relevant to chemical vapor deposition (CVD), suggest that a primary pathway is the unimolecular α-H elimination of methane to produce H₂CBCH₃. acs.orgdiva-portal.org In the presence of dihydrogen, a bimolecular pathway involving dihydrogen-assisted elimination of methane also becomes relevant. diva-portal.org
In solution, the oxidation of trialkylboranes is a cornerstone of synthetic organic chemistry, typically achieved using hydrogen peroxide in an alkaline solution. This reaction proceeds via the formation of a trialkylborane-hydroperoxide adduct.
The oxidation of this compound leads to various oxygenated boron species. Slow oxidation can produce dimethyltrioxadiboralane, which features a ring containing two boron and three oxygen atoms. However, the primary product is often dimethylboryl methylperoxide, which is unstable and rapidly decomposes to dimethoxymethylborane.
The mechanism of oxidation in the presence of hydrogen peroxide involves the nucleophilic attack of the hydroperoxide ion on the boron atom, forming an "ate" complex. This is followed by a rearrangement where a methyl group migrates from the boron to the adjacent oxygen atom, displacing a hydroxide (B78521) ion. This process repeats until all three methyl groups have been transferred, ultimately leading to the formation of boric acid and methane upon hydrolysis.
Table 2: Key Species in this compound Oxidation
| Reaction Condition | Intermediate/Product Species |
|---|---|
| Gas-Phase Oxidation (125°C) | (CH₃)₂B₂O₃ (cyclic intermediate) |
| Slow Oxidation (Gas or Solution) | Dimethyltrioxadiboralane, Dimethylboryl methylperoxide |
| Decomposition of Primary Product | Dimethoxymethylborane |
Gas-Phase and Solution-Phase Oxidation Pathways
Reactivity with Protic and Halogenating Agents
This compound demonstrates significant reactivity towards both protic and halogenating agents due to its strong Lewis acidic character.
It reacts with water at room temperature. The reaction with water leads to hydrolysis, producing boric acid and methane. The reaction with protic acids like hydrogen chloride (HCl) is also notable. For instance, the reaction B(CH₃)₃ + HCl → B(CH₃)₂Cl + CH₄ is a significant process under certain experimental conditions. The liberation of this compound from its ammonia (B1221849) adduct is often achieved by treatment with hydrogen chloride.
Direct reaction with halogens like chlorine occurs even at low temperatures. At -95°C in the gas phase, chlorine reacts with this compound to yield chloromethyldimethylborane, indicating substitution on the alkyl chain. Generally, direct substitution of an alkyl group by a halogen is challenging, and typically only one alkyl group is removed. The reaction with bromine is believed to proceed via an initial attack at the α-position of the alkyl group, followed by the cleavage of the boron-carbon bond by the hydrogen bromide formed in the process.
Formation of Organoborate Anions
Trialkylboranes, including this compound, are characterized by an empty p-orbital on the boron atom, which makes them electrophilic and Lewis acidic. They readily coordinate with nucleophiles to form tetracoordinated organoborate anions, often referred to as "ate" complexes. This process is fundamental to the majority of ionic transformations involving trialkylboranes.
The reaction of this compound with methyl lithium, for instance, results in the formation of the tetramethylborate salt, LiB(CH₃)₄. The tetramethylborate ion is isoelectronic with neopentane, tetramethylsilane, and the tetramethylammonium (B1211777) cation.
When the nucleophile is appropriately substituted, the formation of the organoborate anion is often followed by a 1,2-migration of an alkyl group from the boron atom to an adjacent electrophilic atom. wikipedia.org This rearrangement is a key step in a vast number of carbon-carbon and carbon-heteroatom bond-forming reactions.
The general scheme for the formation of organoborate anions and subsequent rearrangement can be represented as follows:
R₃B + Nu⁻ → [R₃B-Nu]⁻
If Nu has a leaving group (LG):
[R₃B-Nu-LG]⁻ → R₂B-Nu-R + LG⁻
This reactivity highlights the versatility of this compound and other organoboranes in synthetic organic chemistry. wikipedia.org
Pyrolysis Chemistry and Thermal Decomposition Pathways
The thermal decomposition, or pyrolysis, of this compound (TMB) involves complex reaction pathways leading to various boron-carbon species. rsc.org Studies have shown that upon pyrolysis, the dominant reaction is the loss of methane, resulting in the formation of C₂H₅B species. rsc.org A secondary channel involves the elimination of ethene to produce CH₂BH. rsc.org
Methane Elimination: Quantum chemical calculations suggest that the primary decomposition pathway for TMB is the unimolecular α-H elimination of methane. acs.org This process can be complemented by a dihydrogen-assisted elimination of methane when the reaction is carried out in a dihydrogen atmosphere. acs.org The unimolecular elimination of methane leads to the formation of H₂CBCH₃ and is considered the most likely decomposition pathway in an inert atmosphere like argon. acs.org At temperatures between 700 and 900 °C, this results in films with a B/C ratio of 0.5. acs.org At higher temperatures (>900 °C), further decomposition of H₂CBCH₃ to H₂BCH₃ is expected, leading to higher B/C ratios in the deposited films. acs.org In a dihydrogen atmosphere, a bimolecular route to HB(CH₃)₂ is also possible, though it has a higher energy barrier. acs.org
The elimination of methane from the diphenylketimine-trimethylborane adduct has been observed to occur slowly under forcing conditions, such as heating at 180°C for extended periods.
Ethene Elimination: A secondary decomposition channel for TMB involves the loss of ethene, which forms methylideneborane (CH₂BH). rsc.org This pathway contributes to the mixture of products observed during pyrolysis. rsc.org
The following table summarizes the key elimination products and intermediates from TMB pyrolysis:
| Precursor | Primary Elimination Product | Key Intermediate | Secondary Elimination Product | Key Intermediate |
| This compound (TMB) | Methane | H₂CBCH₃ | Ethene | CH₂BH |
The C₂H₅B species formed from methane loss can exist in several isomeric structures. rsc.org Through isomer-selective photoion mass-selected threshold photoelectron spectroscopy (ms-TPES), two of these isomers have been identified as CH₃BCH₂ and CH₃CHBH. rsc.org Quantum chemical calculations have been employed to investigate the isomerization pathways on the C₂H₅B potential energy surface. rsc.org
The fragmentation of TMB and its pyrolysis products has been studied using techniques like threshold photoelectron spectroscopy. rsc.org Dissociative photoionization of TMB can induce a methyl radical loss. rsc.org The pyrolysis of tetramethylphosphinoborine trimer, a related compound, also shows complex fragmentation with P-B, B-C, and P-C bond cleavages and produces trimethylboron, which subsequently decomposes at higher temperatures.
The table below shows the identified isomers of C₂H₅B and their experimentally determined adiabatic ionization energies (IEad).
| Isomer | Adiabatic Ionization Energy (IEad) |
| CH₃BCH₂ | 8.55 ± 0.02 eV rsc.org |
| CH₃CHBH | 8.73 ± 0.02 eV rsc.org |
Further fragmentation can lead to smaller boron-containing species. For instance, a minor peak at m/z 26, attributed to the molecular formula BCH₃, has been identified under high-temperature conditions.
Methane and Ethene Elimination Mechanisms
Radical-Mediated Transformations
This compound plays a crucial role in mediating radical reactions, particularly in the activation of water for deoxygenation processes. A notable application is in a variation of the Barton-McCombie deoxygenation reaction, where a this compound-water complex serves as the hydrogen atom source.
In this reaction, treatment of a xanthate with this compound and an excess of water (or deuterium oxide) under radical-producing conditions leads to the efficient deoxygenation of the corresponding alcohol to an alkane. The proposed mechanism involves a free radical process where the abstraction of a hydrogen (or deuterium) atom from water is facilitated by its complexation with this compound. Ab initio calculations support this, estimating that the BDE of the H-OH bond is significantly lowered to about 86 kcal/mol when the oxygen is bound to the boron atom. This is considerably lower than the BDE of an uncomplexed water molecule, which is approximately 118 kcal/mol. The this compound/water complex has also been proposed to mediate the generation of methyl radicals.
This method offers a valuable alternative to traditional tin-based radical deoxygenations, with the advantage of a simple workup procedure.
Carbonylation Reactions and Migratory Insertion Mechanisms
The reaction of this compound with carbon monoxide (CO) involves a series of migratory insertion steps. However, the classical view of a simple stepwise B-to-C migration of all three methyl groups is not entirely accurate.
The initial step is the formation of a Me₃B·CO adduct. This adduct formation weakens the B-C bonds, allowing for the first B-to-C migratory insertion of a methyl group to the carbonyl carbon, which yields an acylborane (Me₂B-C(O)Me). This first migration step proceeds through a low energy barrier.
Subsequent direct migratory insertions of the second and third methyl groups are kinetically hindered. The high energy barrier for the second methyl group shift is attributed to the reduced electron density at the boron atom in the acylborane intermediate, which strengthens the remaining B-CH₃ bonds. Computational studies have shown that this direct, uncatalyzed migration to form an oxaborirane (a three-membered ring containing boron, carbon, and oxygen) has a very high activation energy.
Alternative, lower-energy pathways for the second and third migrations have been proposed, involving either the catalytic action of the final alkyl boron oxide product or the formation of dimeric species. In these dimers, the formation of additional B-O bonds increases the negative charge on the boron centers (borate character), which in turn weakens the B-alkyl bonds and facilitates their migration.
| Step | Reactants | Product(s) | Mechanism | Key Features |
| 1. Adduct Formation | This compound + CO | Me₃B·CO | Lewis acid-base reaction | Reversible and slightly endergonic. |
| 2. First Migratory Insertion | Me₃B·CO | Acylborane (Me₂B-C(O)Me) | Intramolecular rsc.org-methyl shift | Low energy barrier. |
| 3. Second Migratory Insertion (Uncatalyzed) | Acylborane | Oxaborirane | Intramolecular methyl shift | Kinetically hindered due to high activation energy. |
| 4. Second/Third Migratory Insertion (Catalyzed/Dimeric) | Acylborane + Catalyst or Dimerization | Dialkoxyborane/Trialkoxyborane structures | Catalysis by alkyl boron oxide or via dimeric intermediates | Lower energy pathways involving activated borate (B1201080) centers. |
This complex mechanism highlights the nuanced reactivity of this compound in carbonylation reactions, moving beyond a simplistic migratory insertion model.
Spectroscopic Characterization and Mechanistic Elucidation
Photoelectron Spectroscopy Applications
Photoelectron spectroscopy (PES) has been a powerful tool for investigating the electronic structure and pyrolysis of trimethylborane. This technique provides valuable data on ionization energies and helps in the identification of complex reaction products.
Threshold photoelectron spectroscopy (TPES) has been instrumental in studying the chemistry of this compound during pyrolysis. When this compound is heated, it undergoes decomposition, with methane (B114726) loss being the predominant pathway, leading to the formation of C₂H₅B. This species can exist in several isomeric forms.
Through the use of isomer-selective photoion mass-selected threshold photoelectron spectroscopy (ms-TPES), researchers have been able to identify specific isomers formed during pyrolysis. Two key isomers, methylborylmethylene (CH₃BCH₂) and ethylideneborane (CH₃CHBH), were identified by their distinct mass-selected threshold photoelectron spectra. Another pyrolysis product, methyleneborane (CH₂BH), formed through the loss of ethene from this compound, was also identified using this technique. These findings have been crucial in expanding the understanding of the reaction mechanisms involved in the chemical vapor deposition (CVD) processes where this compound is used as a precursor.
The adiabatic ionization energy (IEad) of this compound has been determined using threshold photoelectron spectroscopy to be 9.93 ± 0.1 eV. The spectrum of this compound itself is noted to be unstructured, a characteristic attributed to a pronounced Jahn-Teller splitting in the cation, which reduces its symmetry.
Dissociative photoionization of this compound results in the loss of a methyl radical, and the barrier for this dissociation in the cation has been measured at 0.65 ± 0.1 eV. The ionization energies of the pyrolysis products have also been precisely measured, providing key data for their identification.
| Compound/Fragment | Adiabatic Ionization Energy (IEad) (eV) |
| This compound (TMB) | 9.93 ± 0.1 |
| CH₃BCH₂ | 8.55 ± 0.02 |
| CH₃CHBH | 8.73 ± 0.02 |
| CH₂BH | 9.37 ± 0.03 |
Threshold Photoelectron Spectroscopy for Pyrolysis Product Identification
Vibrational and Rotational Spectroscopy Studies
Vibrational and rotational spectroscopy techniques have provided detailed information about the molecular structure of this compound and its adducts.
Infrared (IR) spectroscopy is a fundamental technique used to confirm the structure and assess the purity of this compound. The IR spectrum of gaseous this compound has been observed over a wide spectral region, allowing for the assignment of vibrational bands. The strongest absorption band in the infrared spectrum is found at 1330 cm⁻¹, with other significant bands appearing at 3010 cm⁻¹ and 1185 cm⁻¹. These characteristic bands serve as a fingerprint for the molecule, confirming its structural integrity.
Microwave spectroscopy has been particularly useful in determining the precise structures of adducts formed by this compound. A notable example is the study of the trimethylamine-trimethylborane adduct, (CH₃)₃N·B(CH₃)₃. acs.org By analyzing the microwave spectra of eight different isotopic species of this adduct, researchers were able to determine key structural parameters. acs.org This analysis provides insight into the dative bond between boron and nitrogen and the steric effects of the methyl groups. acs.org
| Structural Parameter | Value |
| d(BN) | 1.698 ± 0.01 Å acs.org |
| d(NC) | 1.470 ± 0.01 Å acs.org |
| d(BC) | 1.69 ± 0.04 Å acs.org |
| ∠NBC | 108.0 ± 1.5° acs.org |
| ∠BNC | 111.6 ± 0.5° acs.org |
Infrared Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is another vital tool for the structural elucidation of this compound and its derivatives. While detailed NMR data for isolated this compound is not extensively reported in the provided context, its application in studying adducts is mentioned. For instance, ¹H and ¹³C NMR spectroscopy have been used to characterize adducts of trimethylarsine (B50810) with boron trihalides, a related area of study. The use of deuterium (B1214612) NMR spectroscopy in conjunction with mass spectrometry is noted for investigations involving isotopically labeled this compound (trimethylboron-d9). Furthermore, proton high-resolution NMR spectra have been used in conjunction with nuclear quadrupole resonance to study the electronic effects in trialkylboranes.
Elucidation of Molecular Motions and Interactions in Adducts
Proton nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for studying the molecular dynamics of this compound adducts. By analyzing the spectra at various temperatures, researchers can gain insights into molecular reorientation processes and determine the activation energies associated with these motions. For instance, studies on trimethylamine-trimethylborane complexes have utilized proton NMR to probe these dynamic interactions.
The formation of adducts, such as that between diphenylketimine and this compound, can be observed and characterized using proton magnetic resonance spectroscopy. This adduct, Ph₂C:NH,BMe₃, is stable below 20°C and its formation and properties have been detailed through spectroscopic analysis. The interaction between this compound and various Lewis bases, including trimethylphosphine (B1194731), trimethylarsine, and trimethylstibine, has also been investigated. While this compound forms a stable adduct with trimethylphosphine, it does not react with trimethylarsine or trimethylstibine.
Structural and Bonding Insights from Coupling Constants
Nuclear magnetic resonance (NMR) spectroscopy, particularly the analysis of coupling constants, offers profound insights into the structure and bonding of this compound and its derivatives. The one-bond coupling constant between carbon-13 and boron-11, ¹J(¹³C,¹¹B), is a key parameter for understanding the nature of the boron-carbon bond.
Hyperconjugation, the delocalization of electrons from adjacent C-H or C-C σ-bonds into the empty p-orbital of boron, plays a significant role in stabilizing tricoordinate boron compounds like this compound. This effect can be quantified by examining NMR coupling constants. For example, reduced ¹J(¹³C,¹H) values in the methyl groups attached to boron are indicative of this electron delocalization. Theoretical calculations using Density Functional Theory (DFT) can complement experimental data to validate these findings.
In adducts, the formation of a new bond to the boron center alters its hybridization and electronic environment, which is reflected in the coupling constants. For example, in pyridine (B92270) adducts of diborane (B8814927) systems, the coordination of pyridine to the boron atoms leads to changes in the chemical shifts and the appearance of diastereotopic protons in the ¹H NMR spectra. The analysis of coupling constants in such systems provides direct evidence for adduct formation and can reveal details about the geometry and strength of the dative bond.
Advanced Surface and Plasma Diagnostics in Deposition Processes
The use of this compound as a precursor in chemical vapor deposition (CVD) processes for creating boron-containing thin films necessitates advanced diagnostic techniques to characterize both the resulting films and the plasma environment during deposition.
X-ray Photoelectron Spectroscopy (XPS) for Film Composition and Bonding
X-ray Photoelectron Spectroscopy (XPS) is extensively used to determine the elemental composition and chemical bonding states of thin films deposited using this compound. acs.org In the plasma-enhanced chemical vapor deposition (PECVD) of boron carbide (BₓC) films, XPS analysis reveals that the films are predominantly composed of B-C and C-B bonds. acs.org It also identifies the presence of other bonding states, such as C-C bonds, which are often attributed to the formation of amorphous carbon phases within the film. acs.org
Surface oxidation is a common phenomenon, and XPS can detect B-O bonds, which are typically concentrated on the film's surface due to exposure to air. acs.org To analyze the bulk composition, sputter cleaning with an argon ion beam is often employed to remove the surface contamination layer before recording the spectra. acs.org High-resolution XPS spectra of the B 1s and C 1s core levels are deconvoluted to identify and quantify the different chemical environments of boron and carbon atoms. For instance, in BₓC films, the B 1s spectrum can be fitted with components corresponding to boron in a carbide environment (B-C) and boron-boron (B-B) bonds. Similarly, the C 1s spectrum can reveal C-B, C-C, and sometimes C-O bonds.
The following table summarizes typical binding energies observed in XPS analysis of boron carbide films deposited from this compound and related precursors.
| Core Level | Bonding State | Typical Binding Energy (eV) | Reference |
| B 1s | B-B | 188.0 - 188.4 | |
| B 1s | B-C | 188.3 - 188.9 | |
| B 1s | B-O | ~191 | |
| C 1s | C-B | ~282.9 | |
| C 1s | C-C (sp²) / C-H | ~284.5 | acs.org |
| C 1s | C-O | ~286.2 |
Note: Binding energies can vary slightly depending on the specific film composition and instrument calibration.
Raman Spectroscopy for Material Structure and Carbon Phase Identification
Raman spectroscopy is a vital non-destructive technique for characterizing the structural properties of materials deposited from this compound, particularly for identifying different phases of carbon. acs.org In the context of boron carbide films, Raman spectroscopy confirms the presence of amorphous carbon, which is also suggested by XPS data. acs.org The spectra of amorphous carbon are typically characterized by two broad peaks: the D-band (around 1350 cm⁻¹) and the G-band (around 1580 cm⁻¹), which are related to disordered and graphitic sp²-bonded carbon, respectively.
The position, width, and intensity ratio of the D and G bands provide information about the degree of disorder and the size of the sp² carbon clusters. acs.org For instance, a downshift in the G and D peak positions can indicate a weakening of the sp² and sp³ matrix, potentially due to the formation of smaller amorphous carbon inclusions. acs.org In some cases, particularly in films with low free carbon content, the Raman signal for the D and G bands may be very weak or flat. acs.org
When this compound is used in the synthesis of boron phosphide (B1233454) (BP) films, Raman spectroscopy can be used to assess the crystallinity of the material after annealing. The appearance of carbon-related G and D bands after annealing indicates that the process may lead to the segregation of carbon phases rather than the crystallization of boron phosphide.
The table below shows characteristic Raman bands observed in films deposited using this compound.
| Raman Band | Approximate Wavenumber (cm⁻¹) | Assignment | Reference |
| D-band | ~1350 | Disordered sp² carbon (breathing mode of A₁g symmetry) | |
| G-band | ~1580 | Graphitic sp² carbon (E₂g stretching mode) | |
| B-C vibrations | 400 - 1300 | Amorphous B₄C phase |
Optical Emission Spectroscopy (OES) for Plasma Species Analysis
Optical Emission Spectroscopy (OES) is an indispensable in-situ diagnostic tool for analyzing the composition of the plasma during deposition processes that use this compound as a precursor. acs.org By detecting the light emitted from excited atoms, molecules, and radicals in the plasma, OES provides real-time information about the decomposition pathways of the precursor molecule and identifies the species that are likely to be involved in film growth. acs.org
In an argon plasma with this compound, OES spectra reveal emission lines from various fragments. acs.org The decomposition of this compound is suggested to proceed through the dehydrogenation of the methyl groups followed by the breaking of B-C bonds. acs.org Key emitting species identified in the plasma include BH, CH, C₂, H, and H₂. acs.org The absence of signals from B and CH₃ suggests that these species are either not formed in significant excited states or are rapidly consumed in subsequent reactions. acs.org
The relative intensities of these emission lines can be correlated with deposition parameters such as precursor flow rate and plasma power. acs.org For example, increasing the plasma power can enhance the formation of C₂ and C₃ clusters, which are believed to be a source for the amorphous carbon phases observed in the deposited films. acs.org The presence and concentration of BH and CH radicals are considered crucial, as they are proposed to be the primary film-forming species. acs.org
The following table lists some of the key species identified by OES in this compound-containing plasmas.
| Species | Wavelength/Band System | Significance | Reference |
| BH | ~433 nm | Key boron-containing film precursor | acs.org |
| CH | ~431 nm | Key carbon-containing film precursor | acs.org |
| C₂ | Swan bands (e.g., ~516 nm) | Contributes to amorphous carbon formation | acs.org |
| Hα | 656.3 nm | Indicates hydrogen presence and dissociation | acs.org |
| Hβ | 486.1 nm | Indicates hydrogen presence and dissociation | acs.org |
| Ar I | 700-860 nm | Excited states of the argon plasma gas | acs.org |
Electron Energy Loss Spectroscopy (EELS) for Stoichiometric Analysis
Electron Energy Loss Spectroscopy (EELS) is a powerful analytical technique, often used in conjunction with Transmission Electron Microscopy (TEM), to provide quantitative compositional analysis, especially for light elements like boron and carbon. This makes it particularly suitable for determining the stoichiometry of boron-containing films deposited from this compound.
EELS offers increased sensitivity to lower atomic number elements compared to techniques like Energy-Dispersive X-ray Spectroscopy (EDX), which can have difficulty detecting boron. In the analysis of boron phosphide films grown using this compound, EELS has been used to demonstrate a nearly stoichiometric B:P ratio of 1:1, while also quantifying a significant amount of carbon contamination.
EELS spectra show characteristic edges for each element, such as the boron K-edge (around 188 eV) and the carbon K-edge (around 284 eV). By analyzing the intensity of these edges, the relative atomic concentrations of the elements in a specific area of the film can be calculated. This capability is crucial for understanding how deposition parameters affect the final film stoichiometry and for identifying compositional variations at interfaces or within the bulk of the material. Reflection EELS (REELS) has also been employed to detect the presence of hydrogen in deposited films, an element that is notoriously difficult to quantify with many other techniques.
Applications in Materials Science and Catalysis Research
Chemical Vapor Deposition (CVD) Precursor for Boron-Containing Thin Films
Trimethylborane is an organoboron compound employed in both thermal and plasma-enhanced CVD processes to deposit a variety of boron-containing materials. While historically, precursors like diborane (B8814927) and boron halides were common, they present significant handling challenges due to their high toxicity and explosiveness or corrosive nature. Alkylboranes like TMB offer a less hazardous alternative for depositing boron-based thin films.
TMB is a popular single-source precursor for the deposition of boron-carbon (BₓC) films. These films are of interest for applications such as neutron detectors, leveraging the high neutron absorption cross-section of the ¹⁰B isotope. diva-portal.org The synthesis can be achieved through different CVD methods, each influencing the final properties of the film.
In thermal CVD, the decomposition of TMB is temperature-dependent. Quantum chemical calculations suggest that in an inert argon atmosphere, TMB primarily decomposes through the unimolecular α-hydrogen elimination of methane (B114726), forming H₂CBCH₃. This species is believed to be the main film-forming agent at lower temperatures (700–900 °C), resulting in films with a B/C ratio of approximately 0.5. At higher temperatures (>900 °C), further decomposition is expected, leading to films with higher boron content. In a dihydrogen (H₂) ambient, a bimolecular pathway involving the elimination of methane is also possible.
Studies have shown that dense, amorphous, and boron-rich (B/C = 1.5–3) films can be deposited at 1000 °C in both argon and dihydrogen atmospheres. At 1100 °C in a dihydrogen environment, crystalline inclusions of B₄C and B₂₅C have been observed. The deposition rate in a hydrogen atmosphere increases with temperature up to around 800 °C, after which it plateaus, suggesting a shift to a mass transport-limited growth regime. A surface-inhibiting effect has been noted at 700 °C in a hydrogen ambient, where adsorbed hydrogen species can passivate the surface, a phenomenon not observed in an argon ambient. This inhibition can be leveraged to achieve conformal deposition in high-aspect-ratio structures.
Plasma-enhanced Chemical Vapor Deposition (PECVD) allows for film deposition at lower temperatures, which is crucial for temperature-sensitive substrates. diva-portal.org In an argon plasma, TMB decomposes into various radical species, including atomic hydrogen (H), C₂, BH, and CH. diva-portal.org A proposed plasma chemical model suggests that BH and CH are the plausible film-depositing species. acs.org
This radical-mediated process enables the synthesis of BₓC films at substrate temperatures around 300 °C. diva-portal.org The resulting films are typically amorphous and can be rich in boron, with reported B/C ratios up to 1.9. These films primarily contain B-C bonds, but also exhibit some C-C bonds, attributed to the formation of amorphous carbon phases, and B-O bonds on the surface from post-deposition air exposure. A significant characteristic of these films is a relatively high hydrogen content (10-20 at.%), which is largely independent of the deposition parameters. diva-portal.org
The properties of BₓC films synthesized from TMB are highly dependent on the CVD process parameters.
Temperature: In thermal CVD, higher temperatures (e.g., 1000 °C) promote the formation of boron-rich films.
Plasma Power: In PECVD, increasing plasma power can help reduce oxygen contamination in the film by degassing the chamber walls.
Precursor Flow and Total Pressure: Dense and boron-rich films (B/C = 1.9) in PECVD are achieved at high TMB flow rates under low total pressure and high plasma power. diva-portal.org
Ambient Gas: The use of a hydrogen ambient in thermal CVD can induce a surface-inhibiting effect at specific temperatures, which is absent in an argon ambient.
Below is a data table summarizing the effect of key process parameters on BₓC film properties when using TMB as a precursor.
| CVD Method | Parameter | Value/Condition | Effect on Film Properties | Reference(s) |
| Thermal CVD | Temperature | 700-900 °C (in Ar) | B/C ratio ~0.5 | |
| 1000 °C | Dense, amorphous, boron-rich films (B/C = 1.5-3) | |||
| 1100 °C (in H₂) | Crystalline B₄C and B₂₅C inclusions | |||
| Ambient Gas | H₂ at 700 °C | Surface inhibition, enabling conformal deposition | ||
| Ar | No surface inhibition | |||
| Plasma CVD | Plasma Power | Increasing Power | Reduced oxygen content (<1 at.%) | |
| TMB Flow Rate | High (e.g., 7 sccm) | Dense, boron-rich films (B/C up to 1.9) | diva-portal.org | |
| Total Pressure | Low | Promotes dense, boron-rich film formation |
When TMB is used in conjunction with other organoboron precursors like triethylborane (B153662) (TEB), ligand exchange reactions can occur. These reactions offer a method to tune the deposition kinetics and the composition of the resulting BₓC coatings at a single deposition temperature.
In a study where amorphous BₓC films were deposited at 700 °C in a hydrogen atmosphere from mixtures of TMB and TEB, it was found that the B/C ratio could be varied over a wide range, from 0.7 to 4.1, simply by adjusting the TEB:TMB ratio in the gas phase. The addition of TMB, which is less reactive than TEB at this temperature, was observed to decrease the film's hardness and elasticity but improve its adhesion to the substrate. This suggests that the incorporation of carbon from TMB into the film structure, which evolves from an amorphous boron-like structure to a more graphitic one as TMB concentration increases, enhances bonding at the film-substrate interface. Interestingly, when equal partial pressures of TMB and TEB were used at 700 °C, the surface inhibition effect typically seen with TMB alone in hydrogen was not observed.
This compound has also been investigated as a boron source for the deposition of boron phosphide (B1233454) (BP) films, which are of interest for photovoltaic applications. researchgate.net In one study, BP layers were grown on silicon substrates using plasma-enhanced chemical vapor deposition (PECVD) with TMB and phosphine (B1218219) (PH₃) as precursors. researchgate.net However, a significant challenge identified was the high carbon content in the resulting BP layers, originating from the methyl groups of the TMB molecule. researchgate.net This suggests that for applications requiring high-purity BP, alternative carbon-free boron precursors may be more suitable. researchgate.net
Influence of Process Parameters on Film Composition and Microstructure
In Situ Boron Doping in Semiconductor Materials
This compound (TMB) is a significant precursor for the in situ boron doping of various semiconductor materials during chemical vapor deposition (CVD). This process involves introducing TMB gas into the reaction chamber along with the primary source gases for the semiconductor material. The thermal decomposition of TMB releases boron atoms, which are then incorporated into the growing film, creating a p-type doped semiconductor.
One of the key advantages of using TMB for doping is its relatively high thermal stability compared to other boron sources like diborane (B₂H₆). This stability allows for better control over the doping process and can lead to more uniformly doped films. researchgate.net For instance, in the growth of boron-doped silicon nanowires (SiNWs), using TMB as the dopant source has been shown to produce predominantly single-crystal nanowires, even at high boron concentrations. In contrast, doping with diborane often results in a crystalline core with a thick amorphous silicon coating. researchgate.net This difference is attributed to the reduced reactivity and higher thermal stability of TMB. researchgate.net
The concentration of boron incorporated into the semiconductor can be controlled by varying the inlet gas ratio of TMB to the silicon source gas (e.g., SiH₄). researchgate.net Research has demonstrated that boron concentrations in SiNWs ranging from 1×10¹⁸ to 4×10¹⁹ cm⁻³ can be achieved by adjusting this ratio. researchgate.net The resulting p-type conductivity in TMB-doped nanowires has been confirmed through four-point resistivity and gate-dependent conductance measurements. researchgate.net
TMB is also utilized for the in situ boron doping of diamond films. Boron acts as a shallow acceptor in diamond, and its incorporation can lead to near-metallic conductivity while retaining the superior properties of diamond. In the fabrication of diamond/β-SiC composite films, TMB is introduced during the microwave plasma CVD process to create a conductive diamond phase. The conductivity of these composite films is directly dependent on the concentration of TMB added during deposition, with conductivity increasing significantly with higher boron concentrations.
Furthermore, TMB serves as a single-source precursor for the synthesis of boron-carbon (BxC) thin films via plasma-enhanced CVD (PECVD). These films are of interest for applications such as neutron detectors. The decomposition of TMB in an argon plasma generates species like BH and CH, which are believed to be the primary film-forming species. The resulting films are typically boron-rich and amorphous, with the B/C ratio influenced by deposition parameters like TMB flow rate and plasma power.
| Dopant Source | Semiconductor Material | Doping Method | Key Findings |
| This compound (TMB) | Silicon Nanowires (SiNWs) | Vapor-Liquid-Solid (VLS) | Produces single-crystal nanowires; boron concentration controllable by gas ratio. researchgate.net |
| This compound (TMB) | Diamond/β-SiC Composite Films | Microwave Plasma CVD | Achieves conductive diamond phase; conductivity dependent on TMB concentration. |
| This compound (TMB) | Boron-Carbon (BxC) Thin Films | Plasma-Enhanced CVD (PECVD) | Acts as a single-source precursor for boron-rich amorphous films. |
| Diborane (B₂H₆) | Silicon Nanowires (SiNWs) | Vapor-Liquid-Solid (VLS) | Results in crystalline core with amorphous Si coating. researchgate.net |
Roles in Organometallic Catalysis
Lewis Acid Catalysis in Organic Transformations
This compound's character as a potent Lewis acid allows it to form adducts with Lewis bases, a property that is harnessed in various catalytic organic transformations. The steric hindrance between the methyl groups on the boron atom and the atoms of the Lewis base can be significant and is a factor in its reactivity.
Borane (B79455) catalysts, in general, are instrumental in a variety of reactions. This includes their use in generating frustrated Lewis pairs, activating small molecules, cleaving bonds, and modifying organic materials. For instance, borane-ammonia in conjunction with a titanium tetrachloride catalyst has been explored for the reduction of carbonyl compounds. This system can rapidly reduce ketones to secondary alcohols at room temperature. The choice of Lewis acid and solvent is crucial and depends on the specific substrates and desired transformation.
In the realm of hydride shuttle catalysis, sterically encumbered Lewis acids, a category to which substituted boranes can belong, enable the regioselective functionalization of alkyl amines. This type of catalysis avoids the formation of a classical adduct with the amine, instead reversibly abstracting a hydride from the carbon alpha to the nitrogen. This process generates an iminium-borohydride ion pair, which can then participate in further reactions.
Boron-Assisted Radical Reactions
Organoboron compounds, including trialkylboranes like this compound, have a well-established role in free radical reactions. The autoxidation of organoboranes, for example, is known to proceed through radical intermediates.
B-alkylcatecholboranes, which can be prepared from alkenes, are effective sources of alkyl radicals. Their high sensitivity to oxygen- and heteroatom-centered radicals makes them valuable for initiating radical chain processes. These processes include conjugate addition, allylation, alkenylation, and alkynylation. The reaction of a B-alkylcatecholborane with a heteroatom-centered radical irreversibly generates an alkyl radical.
While direct examples involving this compound in complex radical reactions are less common in the provided context, the general reactivity of trialkylboranes suggests its potential in this area. The fundamental interaction involves the reaction of a radical with the organoborane to generate a new radical species, propagating a radical chain.
Exploration in Artificial Biocatalysis (Boron-Protein Mergers)
The field of artificial biocatalysis is exploring the incorporation of non-biological functionalities into enzymes to access novel reaction mechanisms. This has led to the development of "designer enzymes" that contain xenobiotic catalytic moieties, such as boronic acids.
By genetically encoding a boron-containing amino acid like para-boronophenylalanine (pBoF), researchers have created enzymes with unique catalytic activities. These boron-based designer enzymes have been shown to catalyze reactions like the kinetic resolution of hydroxyketones and α-hydroxythioesters. The catalysis is often assisted by crucial interactions with the surrounding protein scaffold, sometimes forming a hybrid catalytic dyad with other amino acid residues like lysine.
The mechanism can involve the boron acting as a Lewis acid or promoting hydroxide (B78521) transfer. For instance, in the hydrolysis of α-hydroxythioesters, the boronic acid interacts with an alcohol to form an anionic boronate intermediate, which then transfers a hydroxide to the nearby thioester, leading to its hydrolysis. The protein environment provides the necessary chirality to achieve enantioselectivity.
While the research highlighted focuses on boronic acids, the fundamental principle of incorporating boron's unique chemical properties into a protein scaffold opens avenues for exploring other organoboron compounds, potentially including derivatives of this compound, in future designer enzymes. The goal is to create evolvable, enantioselective enzymes that can perform reactions not accessible through natural biocatalysts.
Supported Boron-Based Catalysts in Oxidative Dehydrogenation
Boron-containing materials have emerged as highly selective catalysts for the oxidative dehydrogenation (ODH) of light alkanes to olefins. These catalysts, which can include supported boron species, are particularly effective in converting propane (B168953) to propylene (B89431) with minimal formation of carbon oxides.
Supported boron-based catalysts are of particular interest because they offer high dispersion of active sites and adjustable structures, which aids in understanding the reaction mechanisms. The interaction between the active boron species and the support material is crucial for the catalyst's stability and activity. Mesoporous silica-supported boron oxide catalysts, for example, have demonstrated good activity at relatively low temperatures. the-innovation.org
The active sites in these catalysts are often oxygenated boron species. the-innovation.org It is believed that the mechanism can involve gas-phase radicals. For some bulk boron-based catalysts, the reaction order for propane is second-order, suggesting the involvement of a gas-phase radical mechanism where the alkane acts as both a radical generator and a reactant. The unique ability of boron catalysts to suppress the deep oxidation of the desired olefin products is a key advantage. the-innovation.org
Advanced Neutron Detection Media
This compound is a key precursor in the creation of materials for advanced neutron detection. The technology leverages the high neutron absorption cross-section of the boron-10 (B1234237) (¹⁰B) isotope. When a ¹⁰B nucleus captures a thermal neutron, it undergoes a nuclear reaction that produces charged particles (an alpha particle and a lithium-7 (B1249544) nucleus). These charged particles can then be detected, signaling the presence of neutrons.
TMB is used as a single-source precursor in chemical vapor deposition (CVD) and plasma-enhanced CVD (PECVD) to create boron carbide (BxC) thin films. These films can be deposited on substrates like silicon wafers to create solid-state neutron detectors. The advantage of using CVD-based methods is the ability to coat complex geometries uniformly.
The use of ¹⁰B-enriched materials is crucial for enhancing detector efficiency. Gas-filled detectors using boron trifluoride (BF₃) have been a traditional choice, but solid-state detectors based on boron carbide offer an alternative. These solid-state detectors are promising for applications in hostile environments, such as within nuclear reactors, due to the high melting point and radiation tolerance of boron carbides.
| Precursor | Material | Deposition Method | Application |
| This compound (TMB) | Boron Carbide (BxC) | CVD / PECVD | Solid-state neutron detectors. |
| This compound (TMB) | Boron-Carbon (BxC) | Thermal CVD | Boron-containing thin films. diva-portal.org |
| Boron Trifluoride (BF₃) | N/A | Gas-filled detector | Neutron detection. |
Future Directions and Emerging Research Areas
Novel Synthetic Routes and Scalability Challenges
While established methods for synthesizing trimethylborane exist, such as the reaction of boron halides with organometallic reagents (e.g., Grignard reagents or trimethylaluminium) or through the decomposition of its ammonia (B1221849) adduct, these routes present challenges for large-scale, high-purity production. A significant hurdle is the contamination of the final product with byproducts originating from solvents or reactants, which can be detrimental to its end-use, particularly in electronics and neutron detection.
Future research is anticipated to focus on developing novel synthetic pathways that are not only high-yielding but also inherently cleaner and more scalable. This includes the exploration of:
Catalytic Routes: Designing catalytic systems that can directly and selectively methylate boron sources under milder conditions, reducing energy consumption and waste.
Flow Chemistry: Implementing continuous flow reactors for the synthesis of this compound. This approach offers enhanced control over reaction parameters, improved safety for handling this pyrophoric compound, and easier scalability compared to traditional batch processes.
Alternative Methylating Agents: Investigating less hazardous and more cost-effective methylating agents to replace the often pyrophoric and expensive organometallic precursors currently in use.
Addressing the scalability of high-purity this compound production is critical for its industrial applications. Overcoming challenges related to purification, such as the removal of closely boiling impurities and residual solvents, will be a key focus.
| Synthesis Challenge | Potential Future Approach | Desired Outcome |
| Solvent-derived Impurities | Solvent-free reaction conditions or use of recyclable, non-reactive solvents. | Higher purity product, reduced environmental impact. |
| High Cost of Reagents | Development of catalytic methods using cheaper boron and methyl sources. | Improved economic viability for large-scale production. |
| Safety of Pyrophoric Reagents | In-situ generation of reactive species or use of stabilized precursors. | Enhanced operational safety. |
| Purification Difficulties | Advanced separation technologies like membrane purification or selective crystallization. | Streamlined and more efficient purification processes. |
Enhanced Computational Modeling for Predictive Chemistry
Computational chemistry has become an indispensable tool for understanding the complex behavior of this compound. Quantum chemical calculations have been successfully employed to investigate its gas-phase decomposition chemistry in Chemical Vapor Deposition (CVD) processes and to elucidate reaction mechanisms. For instance, the ECW model has been used to quantify the Lewis acid properties of this compound and the steric effects in its adducts.
The future in this area points towards more sophisticated and predictive computational models. Emerging research will likely involve:
Machine Learning and AI: Integrating machine learning algorithms with quantum chemical data to rapidly predict reaction outcomes, screen for novel catalysts, and optimize reaction conditions for both synthesis and material deposition.
Multi-scale Modeling: Developing models that can bridge the gap between molecular-level interactions and macroscopic material properties. This would allow for the in-silico design of advanced materials with desired characteristics, starting from the this compound precursor.
Dynamic Simulations: Moving beyond static calculations to perform dynamic simulations of reactions, providing deeper insights into transition states and complex reaction networks, such as those occurring during pyrolysis or in plasma environments.
These advanced computational strategies will accelerate the discovery process, reduce the need for extensive empirical experimentation, and provide a more profound understanding of this compound's electronic structure and reactivity.
Development of Advanced Functional Materials
This compound is a key precursor for the synthesis of boron-containing thin films, which are critical components in various high-tech applications. It is used in CVD processes to create boron-carbon (BxC) films, boron nitride (BN), and for doping semiconductors like silicon nanowires. chemrxiv.org
The development of advanced functional materials represents a major future direction for this compound research. Key emerging areas include:
Neutron Detection: There is a continuing need for high-purity this compound enriched with the ¹⁰B isotope for use in neutron detectors. Future work will focus on optimizing the deposition of ¹⁰B-rich films that are efficient, robust, and can be applied to large and complex surfaces.
Semiconductors: As a p-type doping agent, this compound offers advantages over highly toxic and unstable precursors like diborane (B8814927). Research will likely explore its use in doping next-generation semiconductor materials, including 2D materials and complex nanowire architectures, to tailor their electronic properties.
Protective Coatings: Boron-carbon and boron nitride films are known for their hardness and chemical stability. Future research will aim to use this compound to develop novel, ultra-hard, and thermally stable coatings for demanding environments, such as in aerospace or cutting tools.
The table below summarizes the properties of materials derived from this compound and their potential applications.
| Material | Key Properties Derived from this compound | Emerging Applications |
| Boron-Carbon (BxC) Films | High hardness, chemical inertness, tunable B/C ratio. | Neutron converting layers, wear-resistant coatings. |
| Rhombohedral Boron Nitride (r-BN) | Wide bandgap, high thermal conductivity, epitaxial growth possible. chemrxiv.org | Dielectric layers in advanced electronics, deep-UV optoelectronics. |
| Boron-doped Silicon Nanowires | P-type conductivity, controlled dopant incorporation. | Nanoelectronic devices, sensors, thermoelectric materials. |
Unexplored Reactivity Pathways and Mechanistic Discoveries
While the fundamental reactivity of this compound as a Lewis acid is well-established, there remains much to discover about its more nuanced and complex chemical behavior. Recent studies have already shown that seemingly simple reactions, like carbonylation, involve intricate, non-intuitive mechanistic steps.
Future research will delve into previously unexplored areas of this compound's reactivity, leading to new synthetic methodologies and a deeper mechanistic understanding. This includes:
Frustrated Lewis Pairs (FLPs): While the interaction of this compound with sterically hindered Lewis bases has been noted, a systematic exploration of its potential in Frustrated Lewis Pair chemistry is an exciting frontier. This could lead to novel metal-free catalytic transformations, such as the activation of small molecules like H₂ or CO₂.
Pyrolytic Transformations: The pyrolysis of this compound leads to complex boron-containing cage compounds and various isomers. Further investigation into controlling these high-temperature reactions could provide pathways to novel borane (B79455) clusters with unique structural and electronic properties.
Reaction with Unsaturated Substrates: A systematic study of the reactions of this compound with a wider range of alkenes, alkynes, and other unsaturated organic molecules under various conditions (photochemical, thermal, catalytic) could uncover new carbon-boron bond-forming reactions useful in organic synthesis.
Mechanistic Studies with Isotopic Labeling: Employing techniques like ¹⁰B/¹¹B isotopic labeling will continue to be crucial for unraveling complex reaction mechanisms, such as substituent exchange reactions, providing definitive evidence for proposed pathways.
These investigations will not only expand the fundamental knowledge of organoboron chemistry but also have the potential to unlock new synthetic applications for this compound, far beyond its current use as a precursor and reagent.
Q & A
Q. What are the established methodologies for synthesizing and characterizing trimethylborane in laboratory settings?
this compound synthesis typically involves Grignard reagent reactions with boron halides (e.g., BCl₃) under inert conditions. Characterization relies on ¹¹B and ¹³C NMR spectroscopy to confirm boron coordination and hyperconjugative effects, supported by DFT calculations (B3LYP/6-311+g(d,p)) to validate experimental coupling constants like ¹J(¹³C,¹¹B) . Gas-phase thermodynamic data (enthalpy of formation: −124.3 kJ/mol) are critical for validating synthetic conditions .
Q. How do safety protocols for this compound differ from other trialkylboranes in experimental workflows?
this compound, classified as a flammable solid (GHS Category 1) , requires strict inert-atmosphere handling (e.g., gloveboxes) to prevent pyrophoric reactions. Unlike bulkier trialkylboranes, its volatility demands specialized ventilation and respiratory protection during synthesis . Comparative safety data for triethylborane or triphenylborane are often extrapolated from analogous protocols .
Q. What spectroscopic techniques are most effective for resolving structural ambiguities in this compound derivatives?
¹¹B NMR is primary for assessing boron coordination geometry, while ¹³C NMR identifies hyperconjugation via ¹J(¹³C,¹³C) coupling constants. For example, in 1-boraadamantane derivatives, discrepancies between experimental and DFT-calculated coupling constants highlight hyperconjugative interactions from adjacent C–C σ bonds . IR spectroscopy complements these by detecting B–C stretching modes (~1,200 cm⁻¹) .
Advanced Research Questions
Q. How can hyperconjugation in this compound be quantified experimentally and theoretically?
Hyperconjugation is quantified through NMR coupling constants and DFT-optimized structures . For instance, reduced ¹J(¹³C,¹H) values in carbon atoms adjacent to boron indicate electron delocalization from C–H bonds. Comparative studies of 1-boraadamantane (6) vs. This compound (1) show hyperconjugation stabilizes tricoordinate boron by ~15–20 kJ/mol, validated via B3LYP/6-311+g(d,p) calculations .
Q. What contradictions exist between experimental and computational data on this compound’s electronic structure?
Discrepancies arise in bond-length predictions : DFT often underestimates B–C bond lengths by 0.02–0.05 Å compared to crystallographic data. These are resolved by incorporating solvent effects (e.g., PCM models) and dispersion corrections (e.g., D3-BJ) in calculations . Experimental ¹J(¹³C,¹¹B) values (e.g., 55–60 Hz for this compound) may also deviate from theory by ~5–10% due to dynamic effects .
Q. What methodologies address the reactivity of this compound in catalytic cycles involving nucleophilic substrates?
Kinetic studies using stopped-flow NMR or UV-vis spectroscopy track adduct formation with Lewis bases (e.g., THF). For example, this compound’s reaction with pyridine shows a second-order rate constant (k = 1.2 × 10³ M⁻¹s⁻¹ at 25°C), influenced by steric and electronic factors. Mechanistic insights are cross-validated via isotopic labeling (²H/¹³C) .
Q. How do thermodynamic properties of this compound inform its stability in gas-phase reactions?
Gas-phase enthalpy data (ΔfH° = −124.3 kJ/mol) and entropy (S° = 314.7 J/mol·K) predict decomposition thresholds (~200°C). These parameters are critical for designing gas-phase deposition techniques, validated via mass spectrometry and Knudsen effusion measurements .
Methodological Frameworks
Q. What computational strategies improve accuracy in modeling this compound’s electronic properties?
Hybrid functionals (e.g., B3LYP) with 6-311+g(d,p) basis sets and relativistic corrections (e.g., ZORA) are standard. For non-covalent interactions (e.g., B–H agostic bonds), MP2 or CCSD(T) benchmarks are essential. Solvent effects in THF or hexane are modeled via COSMO-RS .
Q. How should researchers document this compound experiments to ensure reproducibility?
Follow Beilstein Journal guidelines :
- Report NMR parameters (δ¹¹B, ¹J couplings) with referenced pulse sequences.
- Include raw DFT input files (coordinates, functional settings) in supplementary data.
- Disclose purity thresholds (≥95% by GC-MS) and handling protocols (e.g., Schlenk line usage) .
Tables for Key Data
| Property | Experimental Value | Computational Value (DFT) | Reference |
|---|---|---|---|
| ¹J(¹³C,¹¹B) in (1) | 58 Hz | 62 Hz | |
| ΔfH° (gas, 298 K) | −124.3 kJ/mol | −128.1 kJ/mol | |
| B–C Bond Length (Å) | 1.57 | 1.53 |
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